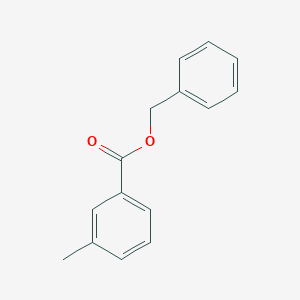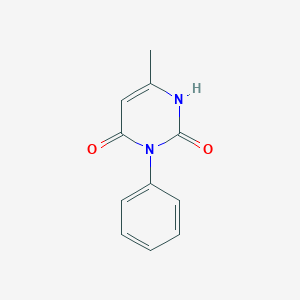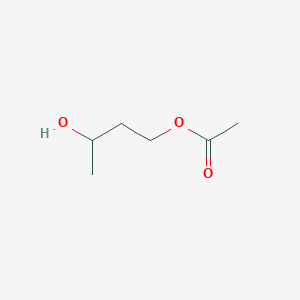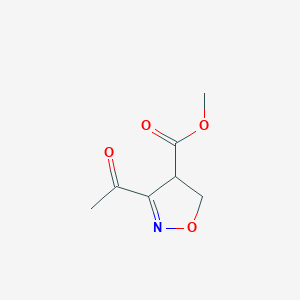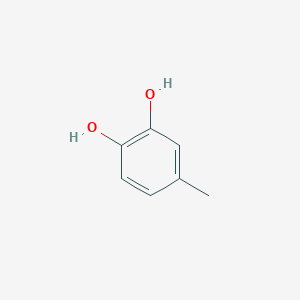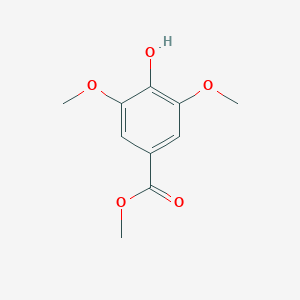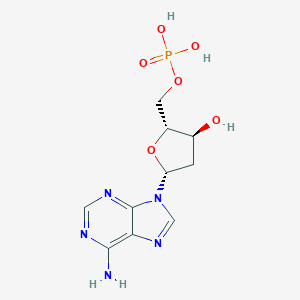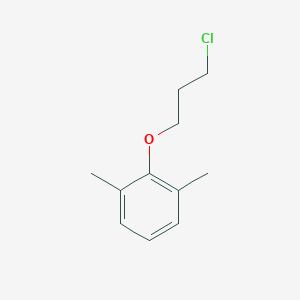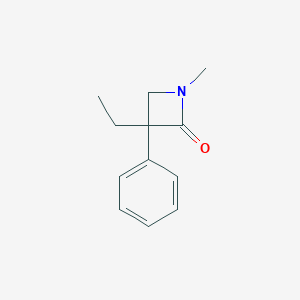
2-Azetidinone, 3-ethyl-N-methyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- is a cyclic compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as a β-lactam compound, which is a class of organic compounds that includes penicillin and cephalosporins.
Mécanisme D'action
The mechanism of action of 2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- involves the inhibition of bacterial cell wall synthesis. The β-lactam ring structure of the compound binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the formation of cross-links between peptidoglycan chains. This ultimately leads to bacterial cell lysis and death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- have been extensively studied. The compound has been shown to have a broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. Additionally, the compound has been shown to have low toxicity levels in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- in lab experiments is its high potency and broad-spectrum antibacterial activity. However, the compound's instability in the presence of moisture and susceptibility to hydrolysis limit its use in some experiments.
Orientations Futures
There are several future directions for the research and development of 2-Azetidinone, 3-ethyl-N-methyl-3-phenyl-. One potential area of research is the synthesis of new analogs of the compound with improved stability and antibacterial activity. Additionally, the compound's potential use in the treatment of other diseases, such as cancer, is an area of interest for future research. Finally, further studies on the compound's mechanism of action and its interactions with other drugs could lead to new therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- is achieved through a multistep process that involves the reaction of various reagents. The most common method involves the reaction of ethyl-3-oxobutanoate, benzaldehyde, and methylamine in the presence of a catalyst such as sodium ethoxide or potassium tert-butoxide. The resulting product is then purified through recrystallization or column chromatography to obtain a pure form of the compound.
Applications De Recherche Scientifique
2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research is in the development of new antibiotics. The compound's β-lactam ring structure makes it a potential candidate for the treatment of bacterial infections.
Propriétés
Numéro CAS |
1886-38-0 |
|---|---|
Nom du produit |
2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- |
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
3-ethyl-1-methyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-3-12(9-13(2)11(12)14)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
Clé InChI |
MPEXVFWFXHUJME-UHFFFAOYSA-N |
SMILES |
CCC1(CN(C1=O)C)C2=CC=CC=C2 |
SMILES canonique |
CCC1(CN(C1=O)C)C2=CC=CC=C2 |
Autres numéros CAS |
1886-38-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)

![[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium](/img/structure/B155090.png)
![3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol](/img/structure/B155094.png)

